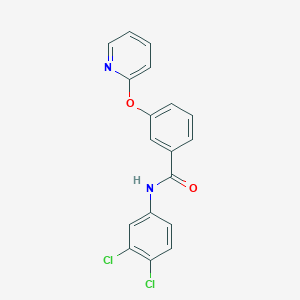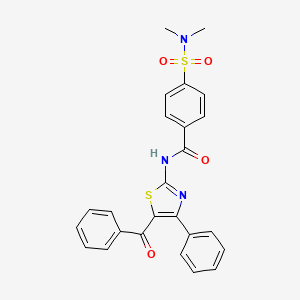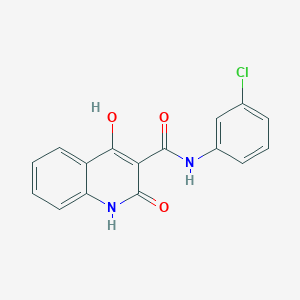
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride is a useful research compound. Its molecular formula is C16H23Cl2N3O2 and its molecular weight is 360.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography
The structural analysis of related compounds provides insights into their potential applications in various fields. For example, the crystal structures of compounds structurally related to adoprazine have been studied, revealing extensive hydrogen bonding and the formation of one-dimensional networks due to short contact interactions, which could influence their chemical reactivity and interaction with biological targets (Ullah & Altaf, 2014).
Corrosion Inhibition
8-Hydroxyquinoline-based piperazine derivatives have been investigated for their corrosion inhibitory effects on steel, showing significant improvement in anti-corrosion properties. This suggests potential applications in protecting metals from corrosion, with efficiency dependent on the chemical structure of the inhibitor (El Faydy et al., 2020).
Fluorescent Sensors
Derivatives have been synthesized for use as selective dendritic fluorescent sensors, particularly for detecting Zn(II) ions. Such compounds enhance fluorescence in the presence of Zn(II), making them useful for selective detection applications (Wang, Peng, & Sha, 2008).
Antimicrobial Activities
Synthesis of triazole derivatives shows antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The novel compounds exhibit activity against various microorganisms, indicating their usefulness in medical and pharmaceutical fields (Bektaş et al., 2007).
Receptor Affinity Studies
Research into compounds structurally related to "8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride" includes studies on their affinity for various receptors, highlighting their potential therapeutic applications. For instance, studies on serotonin receptors and sigma-2 receptors have identified compounds with high affinity and selectivity, suggesting their utility in diagnosing and treating neurological disorders (Hirst et al., 2006).
Propiedades
IUPAC Name |
8-methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c1-11-3-4-14(21-2)15-13(11)9-12(16(20)18-15)10-19-7-5-17-6-8-19;;/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJVKIYWPLHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)



![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616065.png)
